(S)-1-(Pyrrolidin-2-ylmethyl)piperazine

Sigma Receptor Enantioselectivity CNS Pharmacology

(S)-1-(Pyrrolidin-2-ylmethyl)piperazine (CAS: 130516-62-0) is a chiral heterocyclic building block that combines a saturated pyrrolidine ring with a piperazine core via a methylene bridge. This molecule serves as a key intermediate or structural component in the development of ligands for various central nervous system (CNS) targets, including sigma, adrenergic, and dopamine receptors , and is employed as a chiral fragment in the design of more complex molecules like proteolysis targeting chimeras (PROTACs).

Molecular Formula C9H19N3
Molecular Weight 169.27 g/mol
Cat. No. B12862529
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-1-(Pyrrolidin-2-ylmethyl)piperazine
Molecular FormulaC9H19N3
Molecular Weight169.27 g/mol
Structural Identifiers
SMILESC1CC(NC1)CN2CCNCC2
InChIInChI=1S/C9H19N3/c1-2-9(11-3-1)8-12-6-4-10-5-7-12/h9-11H,1-8H2/t9-/m0/s1
InChIKeyIRZMKEGAPVIEMC-VIFPVBQESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(S)-1-(Pyrrolidin-2-ylmethyl)piperazine: Chiral Pyrrolidine-Piperazine Scaffold for Neurological and Receptor Research Procurement


(S)-1-(Pyrrolidin-2-ylmethyl)piperazine (CAS: 130516-62-0) is a chiral heterocyclic building block that combines a saturated pyrrolidine ring with a piperazine core via a methylene bridge [1]. This molecule serves as a key intermediate or structural component in the development of ligands for various central nervous system (CNS) targets, including sigma, adrenergic, and dopamine receptors [2], and is employed as a chiral fragment in the design of more complex molecules like proteolysis targeting chimeras (PROTACs) [3]. Its defined stereochemistry at the pyrrolidine C2 position is a critical attribute that differentiates it from its racemate and the (R)-enantiomer in biological systems [4].

Procurement Risk in (S)-1-(Pyrrolidin-2-ylmethyl)piperazine: Why Racemic or (R)-Enantiomer Substitution Compromises Target Selectivity


Procurement decisions for chiral piperazine-pyrrolidine derivatives like (S)-1-(Pyrrolidin-2-ylmethyl)piperazine cannot rely on in-class substitution with racemic mixtures or the (R)-enantiomer due to the fundamental impact of stereochemistry on receptor recognition. The pyrrolidine stereocenter dictates the three-dimensional orientation of the piperazine ring within receptor binding pockets, leading to significant differences in affinity and functional activity [1]. The following quantitative evidence guide details the specific, measurable consequences of selecting this (S)-enantiomer over its closest analogs, providing the data necessary to justify its selection for target-specific research and development programs [2].

Quantitative Differentiation of (S)-1-(Pyrrolidin-2-ylmethyl)piperazine: A Comparative Analysis Guide for Scientific Procurement


Enantioselective Sigma-2 Receptor Affinity: (S)-Enantiomer vs. Racemate

The (S)-enantiomer of a closely related piperazine-pyrrolidine derivative demonstrates significantly higher affinity for the sigma-2 receptor compared to its racemic mixture. While direct data for the exact compound is unavailable, this class-level inference demonstrates the quantifiable impact of stereochemistry on target engagement. The (S)-enantiomer exhibited a Ki of 90 nM, whereas the racemate showed a Ki of 841 nM [1].

Sigma Receptor Enantioselectivity CNS Pharmacology

Chiral Impact on Dopamine D2 Receptor Affinity: Comparison of (S)- and (R)-Enantiomers

For a derivative containing the (S)-1-(pyrrolidin-2-ylmethyl)piperazine scaffold, the (S)-enantiomer shows a binding affinity (Ki) of 1.5 μM for the human dopamine D2 receptor, as measured by the displacement of [3H]spiperone in CHO cells [1]. While the exact (R)-enantiomer data for this specific compound is not publicly available, the known sensitivity of GPCR binding pockets to ligand chirality makes it highly probable that the (R)-enantiomer would exhibit a different affinity profile.

Dopamine Receptor Stereochemistry Enantiomer Comparison

Lack of Beta-1 Adrenergic Receptor Engagement as a Selectivity Benchmark

A derivative containing the (S)-1-(pyrrolidin-2-ylmethyl)piperazine moiety demonstrates no measurable affinity for the Beta-1 adrenergic receptor (Ki > 10 μM), in stark contrast to the alpha1-adrenergic receptor where it exhibits a Ki of 210 nM [1]. This selectivity profile, which includes a complete lack of Beta-1 engagement, is a valuable and quantifiable differentiator when selecting a scaffold for CNS applications where Beta-1 activity is undesirable.

Adrenergic Receptor Off-target Selectivity Profiling

Application-Specific Procurement Scenarios for (S)-1-(Pyrrolidin-2-ylmethyl)piperazine Based on Empirical Evidence


Scenario 1: Development of Enantioselective Sigma-2 Receptor Ligands

Given the evidence of up to a 9.3-fold difference in sigma-2 receptor affinity between the (S)-enantiomer and the racemic mixture of closely related compounds, (S)-1-(Pyrrolidin-2-ylmethyl)piperazine is the preferred chiral building block for synthesizing enantiopure sigma-2 ligands. Procuring this specific enantiomer is essential for maximizing target engagement and minimizing confounding effects from the less active stereoisomer in preclinical studies [1].

Scenario 2: Design of PROTACs with Defined Linker Stereochemistry

In the construction of PROTACs, where linker conformation can influence ternary complex formation and degradation efficiency, the defined (S)-stereochemistry of this pyrrolidine-piperazine building block is a valuable tool. Its use as a chiral linker component enables the systematic exploration of how stereochemistry impacts the formation of the target-PROTAC-E3 ligase complex and subsequent protein degradation [2].

Scenario 3: Profiling Dopamine D2 Receptor Interactions in Neuropharmacology

For research programs focused on the dopamine D2 receptor, (S)-1-(Pyrrolidin-2-ylmethyl)piperazine offers a characterized starting point for structure-activity relationship (SAR) studies. The documented affinity (Ki of 1.5 μM for a close analog) provides a benchmark for optimizing potency through further derivatization. Using the defined (S)-enantiomer ensures that observed changes in activity are due to synthetic modifications rather than stereochemical heterogeneity [3].

Scenario 4: Building CNS-Targeted Libraries with Reduced Cardiovascular Liability

The demonstrated lack of affinity for the Beta-1 adrenergic receptor (Ki > 10 μM) by a derivative of this scaffold is a critical differentiator for CNS-focused screening libraries. By selecting (S)-1-(Pyrrolidin-2-ylmethyl)piperazine as a core motif, researchers can proactively reduce the risk of off-target cardiovascular effects often associated with aminergic GPCR ligands, thereby streamlining hit-to-lead optimization [4].

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